molecular formula C9H8N2O2 B14767561 7-methyl-1H-indazole-4-carboxylic acid

7-methyl-1H-indazole-4-carboxylic acid

Cat. No.: B14767561
M. Wt: 176.17 g/mol
InChI Key: UTMBCCSKOGPAFQ-UHFFFAOYSA-N
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Description

7-methyl-1H-indazole-4-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The structure of this compound consists of an indazole ring substituted with a methyl group at the 7th position and a carboxylic acid group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-1H-indazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-nitrobenzoic acid with hydrazine hydrate can lead to the formation of the desired indazole derivative . Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cyclization, to construct the indazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-methyl-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indazole ring .

Mechanism of Action

The mechanism of action of 7-methyl-1H-indazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-1H-indazole-4-carboxylic acid is unique due to the specific positioning of the methyl and carboxylic acid groups, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 7th position may enhance its stability and interaction with certain molecular targets compared to other indazole derivatives .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

7-methyl-1H-indazole-4-carboxylic acid

InChI

InChI=1S/C9H8N2O2/c1-5-2-3-6(9(12)13)7-4-10-11-8(5)7/h2-4H,1H3,(H,10,11)(H,12,13)

InChI Key

UTMBCCSKOGPAFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C(=O)O)C=NN2

Origin of Product

United States

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